molecular formula C20H16F3NO B2741764 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 883793-47-3

1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone

Cat. No.: B2741764
CAS No.: 883793-47-3
M. Wt: 343.349
InChI Key: XCEZGWPIPNOLOF-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is a propanone derivative featuring a 2-naphthyl group at the 1-position and a 4-(trifluoromethyl)anilino substituent at the 3-position.

Properties

IUPAC Name

1-naphthalen-2-yl-3-[4-(trifluoromethyl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO/c21-20(22,23)17-7-9-18(10-8-17)24-12-11-19(25)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,24H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEZGWPIPNOLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Oxo-1-(2-Naphthyl)-1-Propanone

This intermediate is critical for reductive amination routes. A three-step protocol derived from Claisen-Schmidt condensation has been reported:

  • Friedel-Crafts Acylation : 2-Naphthol reacts with propionyl chloride in dichloromethane catalyzed by AlCl₃ to yield 1-(2-naphthyl)-1-propanone.
  • α-Bromination : Treatment with bromine in acetic acid introduces a bromine atom at the β-position, forming 3-bromo-1-(2-naphthyl)-1-propanone.
  • Oxidation : Controlled oxidation using pyridinium chlorochromate (PCC) in dichloromethane generates the ketone precursor.

Established Synthetic Routes

Reductive Amination Pathway

Procedure :

  • Imine Formation : 3-Oxo-1-(2-naphthyl)-1-propanone (1.0 eq) and 4-(trifluoromethyl)aniline (1.2 eq) are dissolved in anhydrous methanol. Iodine (0.4 eq) is added as a Lewis acid catalyst to facilitate Schiff base formation.
  • Reduction : Sodium borohydride (1.5 eq) is introduced portion-wise at 0–5°C, reducing the imine to the secondary amine.
  • Workup : The crude product is precipitated by ice-water quenching, filtered, and recrystallized from ethanol.

Optimization Data :

Parameter Optimal Value Yield Impact
Solvent Methanol 78%
Temperature 0–5°C (reduction) +15% yield
Stoichiometry (NaBH₄) 1.5 eq Max conversion

Characterization :

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, naphthyl-H), 7.82–7.45 (m, 6H, Ar-H), 4.12 (t, 2H, CH₂), 3.98 (s, 1H, NH), 2.91 (q, 2H, COCH₂).
  • HPLC Purity : 99.2% (C18 column, 70:30 MeOH:H₂O).

Nucleophilic Substitution Approach

Procedure :

  • Alkylation : 3-Chloro-1-(2-naphthyl)-1-propanone (1.0 eq) and 4-(trifluoromethyl)aniline (1.5 eq) undergo SN₂ reaction in dimethylformamide (DMF) at 80°C for 12 hours.
  • Isolation : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate 4:1).

Challenges :

  • Competing elimination reactions necessitate strict anhydrous conditions.
  • Elevated temperatures risk decomposition of the trifluoromethyl group.

Crystallization and Polymorph Control

Solvent-Antisolvent Crystallization

Adapting methodologies from teriflunomide synthesis:

  • Dissolution : Crude product is suspended in DMF at 55–60°C.
  • Filtration : Hot filtration removes insoluble impurities.
  • Antisolvent Addition : Methanol is introduced to induce supersaturation.
  • Crystallization : Cooling to 10–15°C yields Form M crystals, validated by PXRD.

PXRD Peaks (Form M):

2θ (°) Intensity (%)
12.4 100
18.7 85
24.1 72

Scale-Up Considerations and Industrial Relevance

Cost-Effective Reagent Selection

  • Thionyl Chloride vs. POCl₃ : Thionyl chloride offers superior atom economy for acyl chloride intermediates but requires rigorous moisture control.
  • Solvent Recycling : DMF recovery via vacuum distillation reduces waste in large-scale batches.

Regulatory Compliance

  • ICH Guidelines : Residual solvent limits (DMF < 880 ppm) are maintained through azeotropic distillation with toluene.

Analytical Challenges and Solutions

Quantifying Trifluoromethyl Stability

  • ¹⁹F NMR : Monitors CF₃ group integrity during high-temperature reactions (δ -62.5 ppm).
  • TGA-DSC : Confirms thermal stability up to 205°C, critical for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The propanone carbonyl group undergoes nucleophilic additions under basic or acidic conditions:

  • Grignard Reagent Addition : Reacts with organomagnesium halides (e.g., MeMgBr) to form tertiary alcohols. Yields exceed 80% in THF at −78°C.

  • Hydrazine Condensation : Forms hydrazone derivatives with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (12 hr, 70°C) .

Mechanistic Insight :
The electron-withdrawing trifluoromethyl group enhances carbonyl electrophilicity, accelerating nucleophilic attack at the ketone .

Cycloaddition and Click Chemistry

The anilino group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Reaction PartnerConditionsProductYieldSource
Propargylated naphthoquinoneCuSO₄, sodium ascorbate, DMF, 60°C1,2,3-Triazole conjugate72–85%

This reactivity enables modular synthesis of bioactive triazole hybrids with antimalarial applications .

Electrophilic Aromatic Substitution

The naphthyl ring undergoes halogenation and nitration:

  • Bromination : With Br₂ in acetic acid (0°C, 2 hr), yielding mono-brominated para-product (confirmed via ¹H NMR).

  • Nitration : HNO₃/H₂SO₄ at 50°C produces 6-nitro derivatives (isolated via column chromatography) .

Electronic Effects :
The trifluoromethylanilino moiety exerts a −I effect, directing electrophiles to electron-rich naphthyl positions .

Transition Metal-Catalyzed Couplings

Pd-mediated cross-couplings enable functionalization:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, toluene/H₂O) to form biaryl products (60–75% yield) .

  • Buchwald-Hartwig Amination : Forms secondary amines with aryl halides (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .

Catalytic Cycle :
Oxidative addition of Pd(0) to the C–X bond precedes transmetalation and reductive elimination .

Trifluoromethyl Group Reactivity

The CF₃ substituent participates in:

  • Radical Transfer : Hypervalent iodine reagents (e.g., Togni’s reagent) facilitate CF₃ transfer to thiols or alkenes under blue LED light .

  • Hydrogen Bonding : Acts as hydrogen bond acceptor in supramolecular assemblies (confirmed via X-ray crystallography).

Key Data :

  • Bond dissociation energy (C–CF₃): ~105 kcal/mol .

  • ¹⁹F NMR shift: δ −58.2 ppm (CDCl₃) .

Redox Reactions

  • Ketone Reduction : NaBH₄ in MeOH reduces the carbonyl to a secondary alcohol (quantitative conversion).

  • Oxidative Degradation : KMnO₄/H₂SO₄ cleaves the naphthyl ring to phthalic acid derivatives .

This compound’s versatility in nucleophilic, electrophilic, and transition metal-catalyzed reactions makes it valuable for medicinal chemistry and materials science. Future studies should explore photocatalytic trifluoromethylation and enantioselective transformations.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that compounds similar to 1-(2-naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone exhibit significant anticancer activity. Studies have shown that derivatives with trifluoromethyl groups can enhance the potency of anticancer agents by improving their metabolic stability and bioavailability. For instance, some derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in tumor cells .

Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Similar compounds have shown effectiveness against a range of bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways . The minimum inhibitory concentration (MIC) values for related compounds indicate promising antibacterial activity comparable to established antibiotics.

Neuropharmacological Applications

Potential as a PET Radioligand
The structural characteristics of 1-(2-naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone make it a candidate for development as a positron emission tomography (PET) radioligand. Compounds with similar trifluoromethyl substitutions have demonstrated high affinity for specific neuroreceptors, making them suitable for imaging studies in neuropharmacology . This application is particularly relevant in studying neurodegenerative diseases and psychiatric disorders.

Material Science Applications

Organic Electronics
The compound's unique electronic properties due to the presence of the naphthyl and trifluoromethyl groups position it as a potential candidate in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has indicated that compounds with such structures can enhance charge transport and stability in electronic devices .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeMechanism of ActionReference
AnticancerTrifluoromethyl DerivativeInduction of apoptosis
AntibacterialRelated CompoundDisruption of cell membrane
NeuropharmacologicalPET Ligand CandidateHigh affinity for neuroreceptors

Table 2: Synthesis Pathways

Synthesis MethodDescriptionYield (%)
Condensation ReactionReaction between naphthalene derivative and aniline derivative85-90
TrifluoromethylationIntroduction of trifluoromethyl groupVariable

Case Studies

Case Study 1: Anticancer Activity Assessment
In vitro studies were conducted using various cancer cell lines to assess the cytotoxic effects of 1-(2-naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone derivatives. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, with mechanisms involving apoptosis confirmed through flow cytometry assays .

Case Study 2: Development as a PET Radioligand
A series of experiments were carried out to evaluate the binding affinity of trifluoromethyl derivatives at the PCP binding site. The results showed low nanomolar affinities, suggesting that these compounds could be effectively utilized in PET imaging for neurological studies .

Mechanism of Action

The mechanism of action of 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone (Target) C₂₀H₁₆F₃NO* ~343.35* 2-Naphthyl, CF₃-anilino High lipophilicity (inferred)
1-(4-Methoxyphenyl)-3-[4-(CF₃)anilino]-1-propanone C₁₇H₁₆F₃NO₂ 323.31 4-Methoxyphenyl, CF₃-anilino Increased solubility due to methoxy group
1-(4-Bromophenyl)-3-[4-(CF₃)anilino]-1-propanone C₁₆H₁₂BrF₃NO ~370.18 4-Bromophenyl, CF₃-anilino Enhanced halogen interactions
1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone C₂₁H₁₈N₂O₄ 362.38 3-Nitrophenyl, phenoxyanilino Electron-deficient nitro group
3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone C₁₇H₁₈N₂O₅ 330.34 3-Nitrophenyl, 2,4-dimethoxyanilino Polar nitro and methoxy groups

*Estimated based on structural analogs.

Key Observations:
  • Anilino Modifications: Replacing CF₃ with phenoxy (as in ) or methoxy groups () alters electronic properties. The CF₃ group increases resistance to oxidative metabolism, while phenoxy groups may participate in hydrogen bonding.
  • Synthetic Yields: A related CF₃-anilino compound (1g in ) was synthesized with a 53% yield via reductive amination and Boc-protection, suggesting moderate efficiency for such derivatives.

Research Findings and Challenges

  • Synthesis : The target compound’s synthesis would likely follow reductive amination pathways similar to , but the naphthyl group may necessitate optimized reaction conditions to mitigate steric hindrance.
  • Stability: CF₃-substituted propanones are generally stable under acidic conditions, as seen in the purification of related compounds using HCl/dioxane .
  • Contradictions : While nitro-substituted analogs (e.g., ) exhibit higher polarity, their synthetic yields are often lower due to side reactions, unlike CF₃ derivatives .

Biological Activity

1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone, a compound characterized by its unique structure featuring a naphthyl group and a trifluoromethyl-substituted aniline moiety, has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C20H16F3NO, and it is noted for its enhanced lipophilicity and metabolic stability attributed to the trifluoromethyl group.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C20H16F3NO\text{C}_{20}\text{H}_{16}\text{F}_3\text{N}\text{O}
  • Molecular Weight : 343.349 g/mol
  • Functional Groups : Ketone, Naphthyl, Trifluoromethyl Aniline

The trifluoromethyl group is known to significantly enhance the biological activity of compounds by improving their pharmacological properties, including increased bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone exhibits various biological activities, particularly in the realms of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, molecular docking studies suggest that this compound can effectively bind to bacterial targets, enhancing its potential as an antibacterial agent.

  • Case Study : In a comparative study involving phenylaminonaphthoquinones, derivatives similar to 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone demonstrated potent activity against Staphylococcus aureus and other pathogens. The binding affinities were higher than those of standard antibiotics, indicating its potential as a lead compound for antibiotic development .

Anticancer Activity

The compound's ability to interact with various cellular pathways makes it a candidate for anticancer research.

  • Mechanism of Action : The trifluoromethyl group enhances cellular penetration, allowing the compound to modulate enzyme activity involved in cancer cell proliferation. In vitro studies have reported that it inhibits the growth of specific cancer cell lines, suggesting its role in cancer therapy.
  • Research Findings : A recent study highlighted that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique advantages of 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone:

Compound NameStructure FeaturesUnique Attributes
1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanoneNaphthyl + Trifluoromethyl AnilineEnhanced bioactivity due to trifluoromethyl
1-(2-Naphthyl)-3-[4-chlorophenyl]propan-1-oneNaphthyl + ChlorophenylLess lipophilic compared to trifluoromethyl
1-(2-Naphthyl)-3-[4-methoxyphenyl]propan-1-oneNaphthyl + MethoxyphenylDifferent electronic properties

This table illustrates how the presence of the trifluoromethyl group significantly enhances the biological activity and stability of the compound compared to its analogs.

The mechanism through which 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone exerts its biological effects involves:

  • Enzyme Interaction : It binds to specific enzymes or receptors, altering their activity.
  • Cell Membrane Penetration : Enhanced lipophilicity allows for better penetration into cells, facilitating interaction with intracellular targets.
  • Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death .

Q & A

Q. What are the optimized synthetic routes for 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation : React 2-naphthylpropan-1-one with 4-(trifluoromethyl)aniline under acid catalysis (e.g., HCl or H₂SO₄) to form the imine intermediate.

Reduction : Use catalytic hydrogenation (e.g., RANEY® Nickel, H₂ pressure) or chemical reductants (e.g., NaBH₄) to reduce the imine to the secondary amine. highlights RANEY® Nickel in methanol for similar reductions, achieving 53% yield after purification via C18 reversed-phase chromatography .

Purification : Employ silica gel chromatography or crystallization for isolation.

Q. Key Parameters :

  • Temperature: 80–100°C for condensation (analogous to methods in ) .
  • Solvent: Ethanol or dioxane for solubility optimization.
  • Catalyst: Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation if required (see ) .

Q. How is the compound structurally characterized in academic research?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the naphthyl, trifluoromethyl, and propanone moieties. provides examples of chemical shifts for trifluoromethylphenyl derivatives (δ 7.5–8.2 ppm for aromatic protons; δ 120–140 ppm for CF₃ carbons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 348.12 for C₂₀H₁₆F₃NO). reports HRMS validation with <1 ppm error .
  • X-ray Crystallography : Resolve stereochemistry, though limited by crystallinity challenges common in flexible propanone derivatives.

Q. What preliminary biological activities have been reported for similar compounds?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates. notes urea derivatives with trifluoromethyl groups showing sub-µM IC₅₀ values in heme-regulated inhibitor studies .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Analogous compounds in exhibit moderate activity (IC₅₀ ~10–50 µM) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substitutions in this compound?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : The trifluoromethyl group is a strong meta-director, while the naphthyl group directs ortho/para. Computational modeling (e.g., DFT) predicts dominant substitution at the naphthyl ring’s α-position.
  • Contradictory Data : and show chloro vs. trifluoromethyl substituents alter reactivity. For example, 3-(3-chlorophenyl) derivatives () exhibit faster nucleophilic substitution than trifluoromethyl analogs due to Cl⁻ leaving group stability .

Q. Experimental Design :

Vary reaction solvents (polar vs. nonpolar).

Compare catalysts (e.g., Cu₂O in vs. AlCl₃ in ) .

Monitor kinetics via HPLC to quantify regioselectivity.

Q. How can computational docking predict the compound’s interaction with biological targets?

Methodological Answer:

  • Tools : AutoDock Vina () for molecular docking, with parameters:
    • Grid Box: Centered on target active sites (e.g., ATP-binding pockets).
    • Scoring Function: Improved accuracy via hybrid MM/GBSA calculations .
  • Case Study : Docking into cyclooxygenase-2 (COX-2) predicts hydrogen bonding between the anilino NH and Tyr355. Compare with experimental IC₅₀ from enzyme assays.

Q. What strategies resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Variable Factors :

    • Catalyst loading (e.g., 10% Cu₂O in vs. 5% Pd/C in ) .
    • Purification methods: Flash chromatography (75% recovery in ) vs. crystallization (lower purity).
  • Statistical Analysis : Design of Experiments (DoE) to optimize parameters. Example:

    FactorLow (-1)High (+1)
    Temperature70°C90°C
    Catalyst5% Pd/C10% Cu₂O
    SolventEtOHDMF

Q. How does the trifluoromethyl group impact metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. CF₃ groups reduce oxidative metabolism due to electronegativity.
    • CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic probes. ’s urea analogs show negligible inhibition (<20% at 10 µM) .

Q. What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • HPLC-MS/MS : Detect impurities at <0.1% levels. Use C18 columns (3.5 µm particle size) with gradient elution (ACN/H₂O + 0.1% formic acid).
  • Common Impurities :
    • Unreacted 4-(trifluoromethyl)aniline (retention time ~5.2 min).
    • Oxidation byproducts (e.g., ketone derivatives).

Q. How does the compound’s logP affect membrane permeability in cell-based assays?

Methodological Answer:

  • Calculation : Use ChemDraw (predicted logP ~3.2) or experimental shake-flask method.
  • Caco-2 Assay : Measure apparent permeability (Papp). High logP (>3) enhances passive diffusion but may reduce solubility.

Q. What are the best practices for storing and handling this compound?

Methodological Answer:

  • Storage : -20°C under argon to prevent hydrolysis of the trifluoromethyl group.

  • Stability Data :

    ConditionDegradation (%/month)
    25°C, air12%
    4°C, N₂<2%

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